6-(Pyrrolidin-3-YL)-1H-indazole
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-pyrrolidin-3-yl-1H-indazole |
InChI |
InChI=1S/C11H13N3/c1-2-10-7-13-14-11(10)5-8(1)9-3-4-12-6-9/h1-2,5,7,9,12H,3-4,6H2,(H,13,14) |
InChI Key |
AHIBZERHODLKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Pyrrolidin 3 Yl 1h Indazole and Analogues
Strategies for the Construction of the Indazole Core
The indazole ring, a bicyclic heteroaromatic system, is a "privileged structure" in drug discovery. Its synthesis has been the subject of extensive research, leading to a range of methods from classical cyclizations to modern catalytic reactions. nih.govbenthamdirect.comresearchgate.netresearchgate.net
Classical Cyclization Reactions
Traditional methods for forming the indazole core often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These foundational strategies remain valuable for their reliability and access to specific substitution patterns.
One of the most common classical routes involves the diazotization of o-toluidine (B26562) derivatives, followed by a ring-closure reaction that forms the indazole. chemicalbook.com Another widely used approach is the reductive cyclization of 2-nitrobenzyl compounds. For instance, the Cadogan reaction utilizes trivalent phosphorus reagents to deoxygenate and cyclize o-nitroarenes, providing a direct route to the indazole skeleton. researchgate.net Syntheses starting from precursors like 2-haloacetophenones or 2-nitrobenzaldehydes, which undergo condensation with hydrazine (B178648) followed by cyclization, are also well-established. chemicalbook.com
Table 1: Overview of Classical Indazole Synthesis Methods
| Starting Material Type | Key Reaction | Typical Reagents | Reference |
|---|---|---|---|
| o-Toluidine Derivatives | Diazotization-Cyclization | NaNO₂, Acetic Acid | chemicalbook.com |
| o-Nitroarenes | Reductive Cyclization (Cadogan) | P(OR)₃, PPh₃ | researchgate.net |
| 2-Haloacetophenones | Condensation-Cyclization | Hydrazine, Base | chemicalbook.com |
Transition-Metal-Catalyzed Cross-Coupling and Annulation Approaches
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical approaches. researchgate.net
Palladium- and copper-catalyzed reactions are particularly prominent. researchgate.netthieme-connect.com For example, a general two-step synthesis of 3-aminoindazoles starts from 2-bromobenzonitriles, involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Similarly, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives provides direct access to substituted 3-aminoindazoles. organic-chemistry.orgmdpi.com These catalytic cycles typically involve intramolecular C-N bond formation, where the metal facilitates the crucial ring-closing step. nih.gov
Modern Synthetic Advancements (e.g., C-H Activation, 1,3-Dipolar Cycloaddition)
Contemporary research focuses on developing more atom-economical and efficient synthetic routes. C-H activation and cycloaddition reactions represent the forefront of modern indazole synthesis. nih.govnih.gov
C-H Activation: This strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org Transition metals like rhodium, cobalt, and palladium are frequently used to catalyze the intramolecular annulation of substrates such as azobenzenes with various coupling partners like aldehydes or alkynes. mdpi.comnih.govnih.gov For instance, Rh(III)-catalyzed C–H activation of azobenzenes and subsequent reaction with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov
1,3-Dipolar Cycloaddition: This powerful class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile to construct the five-membered ring of the indazole system. organic-chemistry.org A common approach is the reaction of in-situ generated diazo compounds or nitrile imines with arynes. acs.orgacs.org This method is rapid and provides access to a wide variety of substituted indazoles under mild conditions. organic-chemistry.orgacs.org Another variant uses sydnones as cyclic 1,3-dipoles, which react with arynes to selectively produce 2H-indazoles after the extrusion of carbon dioxide. nih.govnih.gov
Table 2: Comparison of Modern Indazole Synthesis Strategies
| Method | Key Features | Catalysts/Reagents | Reference |
|---|---|---|---|
| C-H Activation | High atom economy, direct functionalization. | Rh(III), Co(III), Pd(II) | nih.govnih.govrsc.org |
| 1,3-Dipolar Cycloaddition | Mild conditions, rapid, convergent synthesis. | Arynes, Diazo Compounds, Sydnones | nih.govorganic-chemistry.orgacs.org |
Introduction and Functionalization of the Pyrrolidin-3-yl Moiety
Once the indazole core is synthesized or a suitable precursor is obtained, the next critical phase is the introduction of the pyrrolidin-3-yl group. This involves strategic functionalization, often with a focus on controlling regioselectivity and stereoselectivity.
Regioselective Substitution at the Indazole 6-Position
Attaching the pyrrolidine (B122466) moiety specifically at the C-6 position of the indazole ring requires precise regiocontrol. A common and effective strategy is to use a pre-functionalized indazole, such as a 6-halo-1H-indazole, as a scaffold. This halogenated intermediate can then undergo transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.
For a Suzuki coupling, a boronic acid or ester derivative of a protected pyrrolidine would be coupled with the 6-halo-1H-indazole in the presence of a palladium catalyst and a base. This approach allows for the direct and regioselective formation of the C-C bond between the indazole C-6 and the pyrrolidine C-3. The choice of protecting groups on the pyrrolidine nitrogen is crucial for the success of the coupling reaction and for subsequent deprotection steps. Studies on the alkylation of substituted indazoles show that electronic effects from substituents on the benzene ring significantly influence reactivity, which can be leveraged for selective functionalization. nih.gov
Stereoselective Synthesis of Pyrrolidine Derivatives
Since the pyrrolidin-3-yl moiety in many biologically active molecules is chiral, its stereoselective synthesis is of paramount importance. There are two main approaches: functionalizing a chiral starting material or creating the stereocenter during the synthesis. mdpi.com
A prevalent method starts with readily available, optically pure cyclic precursors like (S)- or (R)-proline and 4-hydroxyproline. mdpi.com These natural amino acids provide a robust chiral pool from which a variety of substituted pyrrolidines can be derived through well-established chemical transformations.
Alternatively, stereocenters can be established through asymmetric synthesis. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. researchgate.netfigshare.com Another modern approach is the 1,3-dipolar cycloaddition between azomethine ylides and olefins, which can proceed with high regio- and stereospecificity to afford complex pyrrolidine structures. beilstein-journals.org These stereochemically defined pyrrolidine derivatives can then be coupled to the indazole core as described previously.
Diversification Strategies for Structural Analogues
The generation of structural analogues of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For 6-(pyrrolidin-3-yl)-1H-indazole, diversification strategies can be systematically applied to its two core heterocyclic components: the indazole ring and the pyrrolidine moiety. These modifications allow for the fine-tuning of the molecule's three-dimensional shape, polarity, and potential interactions with biological targets.
A primary approach to diversification involves the functionalization of the indazole nucleus. The two nitrogen atoms of the indazole ring present opportunities for regioselective N-alkylation. beilstein-journals.orgbeilstein-journals.org The development of protocols for selective N-1 alkylation is crucial for creating specific isomers, which can exhibit different biological activities. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles. beilstein-journals.org Furthermore, the benzene portion of the indazole ring can be substituted at various positions to explore electronic and steric effects.
Another key diversification strategy focuses on the pyrrolidine ring. The secondary amine of the pyrrolidine offers a straightforward handle for N-alkylation, N-acylation, or N-sulfonylation, introducing a wide array of functional groups. Additionally, substitutions on the carbon framework of the pyrrolidine ring can lead to novel analogues. An example of such a modification is the synthesis of a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, which introduces a new substituent directly onto the pyrrolidine ring. nih.gov
More complex diversification can be achieved through reactions that involve both the indazole and a reactant that builds a new fused ring system. For example, a divergent synthesis approach can lead to pyrrolidone fused pyrimido[1,2-b]indazole skeletons. rsc.org Another advanced strategy is the use of multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with a vinylindazole, to create complex spiropyrrolidine analogues in a single step. beilstein-journals.org These methods significantly increase the structural diversity of the resulting compound library.
The following table summarizes various diversification strategies for generating structural analogues of this compound.
| Modification Site | Reaction Type | Reagents and Conditions | Potential Outcome | Literature Precedent (General Principle) |
|---|---|---|---|---|
| Indazole N1/N2 | N-Alkylation | Alkyl halide, base (e.g., NaH, Cs₂CO₃), solvent (e.g., THF, DMF) | Introduction of alkyl or aryl groups on the indazole nitrogens, potentially influencing binding and solubility. | beilstein-journals.orgbeilstein-journals.org |
| Indazole Ring (C3, C4, C5, C7) | Suzuki Coupling | Boronic acids/esters, Palladium catalyst, base | Introduction of aryl or heteroaryl substituents to modulate electronic properties and create new interaction points. | nih.gov |
| Indazole Ring (various positions) | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduction of halogens which can alter lipophilicity and serve as handles for further functionalization. | nih.gov |
| Pyrrolidine Nitrogen | N-Acylation | Acyl chloride or anhydride, base | Formation of amides, which can act as hydrogen bond donors/acceptors. | General organic synthesis principle |
| Pyrrolidine Carbon | Substitution | Introduction of functional groups via multi-step synthesis starting from a suitable pyrrolidine precursor. | Creation of new stereocenters and functional groups on the pyrrolidine ring. | nih.gov |
| Indazole and Pyrrolidine | Fused-ring formation | Multi-step synthesis involving cyclization reactions. | Generation of rigid, conformationally constrained analogues. | rsc.org |
| Indazole and Pyrrolidine | Spirocyclization | 1,3-Dipolar cycloaddition with vinylindazoles and amino acids. | Creation of novel spirocyclic systems with complex 3D architecture. | beilstein-journals.org |
Process Chemistry and Scalable Synthesis Considerations
The transition of a synthetic route from a laboratory setting to large-scale industrial production presents a unique set of challenges that fall under the umbrella of process chemistry. The primary goals are to develop a safe, cost-effective, robust, and environmentally sustainable process. For the synthesis of this compound, several key factors must be considered to ensure a successful scale-up.
A critical aspect of process development is the selection of an optimal synthetic route. An ideal route for large-scale synthesis should be convergent, involve a minimal number of steps, and utilize readily available, inexpensive starting materials. The synthesis of the indazole core itself can be approached in various ways, such as through the cyclization of substituted hydrazones. researchgate.netnih.gov For instance, a copper-catalyzed intramolecular Ullmann cyclization has been explored for the synthesis of fluorinated indazoles, though challenges such as poor reactivity and thermal hazards were encountered and addressed through high-throughput screening and statistical modeling. researchgate.netnih.gov
The choice of reagents and catalysts is paramount in process chemistry. On a large scale, the use of toxic or expensive reagents is discouraged. For metal-catalyzed reactions, such as the formation of the indazole ring or cross-coupling reactions, catalyst efficiency (turnover number), cost, and ease of removal from the final product are major considerations.
Solvent selection is another crucial factor. Solvents that are used in large quantities must be non-toxic, environmentally friendly, and easily recoverable. The work-up and purification procedures must also be amenable to scale-up. Chromatographic purifications, which are common in laboratory synthesis, are often impractical and costly on an industrial scale. Therefore, developing purification methods based on crystallization, distillation, or extraction is highly desirable.
The following table outlines key considerations for the process chemistry and scalable synthesis of this compound.
| Consideration | Key Objectives and Potential Challenges | Example Approaches and Solutions | Literature Precedent (General Principle) |
|---|---|---|---|
| Route Selection | Minimize steps, maximize overall yield, use of convergent synthesis. | Evaluate different disconnections for the indazole and pyrrolidine rings to find the most efficient pathway. | researchgate.netnih.gov |
| Starting Materials | Ensure availability, low cost, and high purity of starting materials. | Identify reliable suppliers and establish quality control specifications. | nih.gov |
| Reagents and Catalysts | Use of non-toxic, inexpensive, and highly efficient reagents and catalysts. Minimize catalyst loading. | Screen for optimal, low-loading catalysts. Investigate catalyst recycling options. | researchgate.netnih.gov |
| Solvent Selection | Use of green, safe, and easily recoverable solvents. Minimize solvent volume. | Replace hazardous solvents with greener alternatives (e.g., water, ethanol, 2-MeTHF). Develop solvent recovery protocols. | researchgate.net |
| Reaction Optimization | Ensure robust and reproducible reaction conditions (temperature, pressure, concentration, reaction time). | Employ statistical Design of Experiments (DoE) and high-throughput screening to identify optimal and robust conditions. | nih.gov |
| Work-up and Purification | Avoid chromatography. Develop scalable methods like crystallization, distillation, or extraction. | Develop a crystallization process for the final product and key intermediates to ensure high purity. | nih.gov |
| Safety and Environmental | Identify and mitigate potential hazards (e.g., thermal runaway, toxic byproducts). Minimize waste generation. | Conduct reaction calorimetry and thermal stability studies. Develop a waste management plan. | researchgate.netnih.gov |
Biological Activities and Pharmacological Characterization
Antineoplastic and Antiproliferative Activities
The indazole scaffold is a core component of numerous compounds that have been investigated for their potential as anticancer agents. Derivatives of 1H-indazole have demonstrated the ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models. These effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain 1H-indazole-3-amine derivatives have been shown to exhibit inhibitory activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. One such derivative, compound 6o, demonstrated a promising IC₅₀ value of 5.15 µM against the K562 cell line and was found to induce apoptosis by modulating the p53/MDM2 pathway.
However, specific studies detailing the antineoplastic and antiproliferative activities of 6-(Pyrrolidin-3-YL)-1H-indazole are not extensively reported in the currently available scientific literature. While the broader class of indazoles shows significant promise in oncology research, dedicated research on this specific molecule's efficacy against cancer cell lines, including data tables of its activity, is not publicly documented.
Kinase Inhibition Spectrum
Kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of specific kinases that are overactive in cancer is a key strategy in modern oncology. The indazole structure is recognized as a "hinge-binding fragment" capable of interacting with the ATP-binding site of various kinases.
Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition
The ERK/MAPK pathway is a central signaling cascade that is frequently hyperactivated in human cancers, making it a significant target for therapeutic intervention. The discovery of inhibitors for ERK1 and ERK2 has been an area of active research. While some indazole-based compounds have been explored as ERK inhibitors, specific enzymatic or cellular assay data quantifying the inhibitory activity of This compound against ERK1 or ERK2 has not been found in the reviewed scientific literature.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrations in FGFR signaling are implicated in various cancers, and several FGFR inhibitors have been developed. Although some multi-kinase inhibitors with an indazole core show activity against FGFR, there is no specific published data detailing the inhibitory potency (e.g., IC₅₀ values) of This compound against any of the FGFR family members (FGFR1, FGFR2, FGFR3, FGFR4).
Pan-Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are oncogenic proteins involved in cell survival and proliferation, making them attractive targets for cancer therapy. Researchers have successfully developed potent, pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold. However, a review of the scientific literature did not yield specific data on the inhibitory activity of This compound against the Pim kinases.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML), making it a validated therapeutic target. A number of FLT3 inhibitors have been developed, some of which contain a pyrrolidine (B122466) moiety or an indazole core. For example, a novel inhibitor with a pyrrolidin-1-yl)propanamide structure showed potent activity against the FLT3-ITD mutant with an IC₅₀ of 0.8 nM. Another study reported on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent FLT3 inhibitors. Despite the relevance of the structural motifs, specific biochemical or cellular data quantifying the inhibitory effect of This compound on FLT3 or its mutants is not available in the public domain.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in various pathologies, including cancer. The development of selective GSK-3 inhibitors is an active area of research. Studies have described potent and selective indazole-based GSK-3 inhibitors, such as certain 1H-indazole-3-carboxamide derivatives. One such derivative exhibited a GSK-3β IC₅₀ of 0.004 µM. Nevertheless, there are no specific research findings or data tables in the available scientific literature that characterize the inhibitory activity of This compound against GSK-3α or GSK-3β.
Neuropharmacological and Central Nervous System Applications
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in various neurological and psychiatric disorders. nih.gov While direct studies on the interaction of this compound with the CB1 receptor are not available, the structural components of this molecule are found in compounds known to modulate CB1 receptor activity.
The indazole core is a feature of several synthetic cannabinoid receptor agonists. researchgate.net Furthermore, compounds containing a pyrrolidine moiety have been investigated as allosteric modulators of the CB1 receptor. frontiersin.org For example, PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea) has been identified as a potent allosteric antagonist of the CB1 receptor. frontiersin.org Allosteric modulators bind to a site on the receptor that is different from the orthosteric site where endogenous ligands bind, and they can fine-tune the receptor's response to orthosteric ligands. frontiersin.org
The presence of both the indazole and pyrrolidine moieties in this compound suggests that it could potentially interact with the CB1 receptor, either as a direct agonist or as an allosteric modulator. However, dedicated pharmacological studies are required to confirm this and to determine the nature of any such interaction.
Serotonin (B10506) Receptor (5-HT) Ligand Properties (e.g., 5-HT4, 5-HT3, 5-HT1F antagonism/agonism)
The indazole and pyrrolidine scaffolds, which form the core of this compound, are recognized for their interaction with serotonin (5-HT) receptors. The 5-HT receptor family, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel, consists mainly of G-protein coupled receptors (GPCRs) that are pivotal in regulating a multitude of physiological functions. mdpi.com
Research has focused on derivatives of these scaffolds as potential ligands for various 5-HT receptors. For instance, novel derivatives based on the pyrrolidone structure have been designed and synthesized to act as potent 5-HT3 receptor ligands. nih.gov The 5-HT3 receptor is implicated in conditions such as chemotherapy-induced nausea and vomiting, and antagonists for this receptor are clinically significant. rcsb.org In animal models of neuropathic pain, an increased activity of the excitatory 5-HT3 receptors has been observed. frontiersin.org
Furthermore, other related structures, such as 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines, have been identified as high-affinity ligands for the 5-HT6 receptor, with some compounds showing Ki values in the low nanomolar range. nih.gov The 5-HT6 receptor is almost exclusively expressed in the brain and is a target for cognitive enhancement in neurological disorders. mdpi.commdpi.com While many clinically evaluated agents have been 5-HT6 receptor antagonists, both agonists and antagonists have shown similar behavioral effects in non-clinical studies. mdpi.com
Protein Kinase G (PKG-1α) Inhibition for Pain Modulation
Derivatives of this compound have been synthesized and characterized as potent inhibitors of Protein Kinase G (PKG-1α), a key enzyme in pain signaling pathways. The activation of PKG-1α can lead to a state of long-term hyperexcitability in nociceptive (pain-sensing) neurons, which is directly correlated with chronic pain in various animal models. nih.gov
One such derivative, N46 (N-((3R,4R)-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidin-3-yl)-1H-indazole-5-carboxamide), has demonstrated significant and selective inhibition of PKG-1α. nih.gov This compound was found to be a nanomolar inhibitor of PKG Iα and exhibited high selectivity when tested against a large panel of other kinases. nih.govmdpi.com Structural analysis comparing N46 bound to PKG Iα and the highly homologous PKA Cα revealed that the selectivity is due to steric hindrance. mdpi.com
In preclinical studies using animal models, N46 has shown powerful antinociceptive effects on persistent inflammatory pain. nih.gov A single intravenous injection significantly attenuated thermal hyperalgesia in a rat model of complete Freund's adjuvant (CFA)-induced inflammation. nih.gov Moreover, in a rat model of osteoarthritic knee joint pain, a single intra-articular injection of N46 provided pain relief that lasted for seven days. nih.gov These findings provide a proof of concept that antagonizing PKG-1α can be an effective strategy for managing established, persistent inflammatory pain. nih.gov
| Compound | Target | Activity (IC50) | Therapeutic Potential | Reference |
|---|---|---|---|---|
| N46 | PKG-1α | 7.5 nmol | Pain Modulation (Inflammatory, Osteoarthritic) | nih.gov |
Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonism
The pyrrolidine scaffold present in this compound is a key feature in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHr1). MCHr1 is a GPCR that plays a significant role in the regulation of energy balance and body weight, making it a target for anti-obesity therapeutics. thermofisher.com MCHr1 antagonists have also been investigated for potential antidepressant and anxiolytic properties. thermofisher.com
Research into a class of novel pyrrolidine MCHr1 antagonists identified a lead compound with moderate potency. ebi.ac.uk However, this initial compound also showed inhibitory activity at the hERG channel, which can be associated with cardiotoxicity. ebi.ac.ukmdpi.com Subsequent investigation into the structure-activity relationship of this pyrrolidine class allowed for chemical modifications. ebi.ac.uk By replacing the dimethoxyphenyl ring of the initial lead with more polar alkyl groups, researchers were able to dramatically reduce hERG inhibition while optimizing MCHr1 potency, leading to the development of single-digit nanomolar MCHr1 antagonists. ebi.ac.uk This work highlights the potential of the pyrrolidine scaffold in designing selective MCHr1 antagonists with improved safety profiles. ebi.ac.uknih.gov
Antimicrobial and Antifungal Activities
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known to be associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. nih.govnih.gov
Antibacterial Spectrum and Efficacy
Derivatives containing the indazole ring have been evaluated for their antibacterial properties. For instance, various heterocyclic compounds, including those with pyrazole (B372694) and imidazole (B134444) rings, have been synthesized and screened for efficacy against a range of bacterial strains. nih.govresearchgate.net Studies on related pyrazoline derivatives have shown activity against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.net
Antifungal Efficacy
The indazole scaffold has demonstrated notable potential in the development of new antifungal agents, particularly against Candida species, which are a common cause of fungal infections. nih.gov The emergence of strains resistant to current antifungal therapies has made the search for new candicidal compounds a priority. nih.gov
In one study, a series of 3-phenyl-1H-indazole derivatives were synthesized and evaluated against C. albicans, C. glabrata, and C. tropicalis. This series demonstrated the best broad anticandidal activity among the tested compounds. nih.gov Specifically, a derivative featuring an N,N-diethylcarboxamide substituent was the most active against both C. albicans and miconazole-susceptible and resistant strains of C. glabrata. nih.gov Although the tested indazole derivatives were less potent than the reference drugs, their activity is considered relevant, positioning the 3-phenyl-1H-indazole scaffold as a promising lead for the development of novel anticandidal agents. nih.gov
| Compound Type | Target Organisms | Key Finding | Reference |
|---|---|---|---|
| 3-phenyl-1H-indazole derivatives | C. albicans, C. glabrata, C. tropicalis | Demonstrated broad anticandidal activity. | nih.gov |
| Compound 10g (N,N-diethylcarboxamide substituent) | C. albicans, miconazole-susceptible and resistant C. glabrata | Most active compound in the series. | nih.gov |
Antiviral Potential (e.g., Anti-HIV)
The indazole scaffold has been identified as having a wide range of biological activities, including potential anti-HIV activity. nih.gov While specific studies on this compound are not detailed in the provided results, research into other novel heterocyclic systems has shown promise. For example, certain 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridine derivatives have exhibited reproducible in vitro anti-HIV activity, demonstrating the ongoing exploration of diverse heterocyclic compounds as potential antiviral agents. nih.gov The mechanisms for anti-HIV drugs are varied, including the inhibition of viral entry into host cells. nih.gov
Antiparasitic Efficacy
The potential of indazole derivatives as antiparasitic agents has been noted in scientific literature. While research on a broad range of such compounds is ongoing, specific investigations into the antileishmanial properties of derivatives of 3-chloro-6-nitro-1H-indazole have been conducted. These studies have demonstrated that the inhibitory effectiveness of these compounds against Leishmania species can be significant, with activity dependent on the specific chemical substitutions on the indazole ring. For instance, derivatives containing a triazole ring have shown more potent inhibition than those with an oxazoline (B21484) ring. This highlights the importance of the molecular structure in determining the antiparasitic potential of indazole-based compounds.
Immunomodulatory and Anti-inflammatory Properties
The immunomodulatory and anti-inflammatory effects of compounds containing an indazole or similar heterocyclic structures are of significant interest in pharmacological research. Studies on various indole (B1671886) and oxadiazole derivatives have revealed potential to modulate immune responses. For example, certain S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones have been shown to inhibit T-cell proliferation and suppress the production of reactive oxygen species by phagocytes, indicating potential immunomodulatory activity. Similarly, other novel pyrrolidone derivatives have demonstrated anti-inflammatory effects in animal models, comparable to established nonsteroidal anti-inflammatory drugs.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a significant role in immune tolerance, particularly in the context of cancer. The inhibition of IDO1 is a key strategy in cancer immunotherapy. The indazole scaffold has been identified as a potential pharmacophore for IDO1 inhibitors, with the capacity to bind to the heme iron within the enzyme's active site. Research into various azole-based compounds has been pursued to develop potent and selective IDO1 inhibitors. Natural products have also been screened for IDO1 inhibitory activity, revealing a variety of compounds with this potential.
Cardiovascular and Metabolic Research Applications
Indazole derivatives have been investigated for their potential applications in treating cardiovascular and metabolic diseases. The indazole core is a structural motif in molecules designed to target various pathways implicated in these conditions.
Rho kinase (ROCK) is an important enzyme involved in the regulation of vascular tone, and its inhibition can lead to vasorelaxation. This makes ROCK inhibitors a promising class of drugs for hypertension and other cardiovascular disorders. Research into novel N-substituted prolinamido indazoles has identified compounds with potent Rho kinase inhibitory activity. These studies have demonstrated that specific structural features of the indazole derivatives are crucial for their inhibitory potency against ROCK and their ability to induce vasorelaxation.
Table 1: Investigated Biological Activities of Indazole Derivatives and Related Compounds
| Biological Target/Activity | Compound Class | Key Findings |
| Antiparasitic (Antileishmanial) | 3-chloro-6-nitro-1H-indazole derivatives | Inhibitory potency depends on the nature of the heterocyclic ring substitution. |
| Immunomodulation | S- and N-alkylated indolyloxadiazoles | Inhibition of T-cell proliferation and suppression of phagocyte ROS production. |
| IDO1 Inhibition | Azole-based compounds | The indazole scaffold can serve as a heme-binding group for IDO1 inhibition. |
| Rho Kinase Inhibition | N-Substituted Prolinamido Indazoles | Potent inhibition of ROCK I leading to vasorelaxation. |
| Glucagon (B607659) Receptor Antagonism | General | Dual agonists of GLP-1 and GIP receptors have shown neuroprotective effects. |
| SGLT2 Inhibition | General | Inhibition of SGLT2 in the kidney is an effective antihyperglycemic treatment. |
The glucagon receptor plays a role in glucose homeostasis, and its antagonism is a therapeutic strategy for type 2 diabetes. Research in this area has explored various classes of compounds. For instance, dual agonists for the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors have been developed and have shown protective effects in preclinical models of neurodegenerative diseases. Interleukin-6 has also been found to enhance insulin (B600854) secretion by increasing GLP-1 secretion.
Inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney is a well-established mechanism for lowering blood glucose levels in patients with type 2 diabetes. This class of drugs has also demonstrated significant cardiovascular and renal protective benefits. The metabolic effects of SGLT2 inhibition are complex, involving communication between various organs.
Based on a comprehensive search of available scientific literature, there is currently no published research detailing the biological activities or pharmacological characterization of This compound in the context of reproductive biology or its potential as an antispermatogenic agent.
Therefore, the requested article section on "" with a specific focus on "Reproductive Biology Research (e.g., Antispermatogenic Agents)" cannot be generated. Scientific investigation into the effects of this particular compound on spermatogenesis, fertility, or other aspects of reproductive biology has not been documented in publicly accessible research.
Molecular Mechanisms of Action
Receptor and Enzyme Binding Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for the binding of 6-(Pyrrolidin-3-YL)-1H-indazole to specific receptors or enzymes are not currently available. However, the indazole class of compounds has been extensively studied as inhibitors of various enzymes, particularly protein kinases. For instance, various indazole derivatives have shown potent inhibitory activity against enzymes such as Fibroblast Growth Factor Receptor (FGFR), Indoleamine 2,3-dioxygenase (IDO1), and Extracellular signal-regulated kinases (ERK). nih.gov
It is plausible that this compound may also exhibit inhibitory activity against one or more of these or other enzymes. The binding kinetics of such interactions would be characterized by specific association (k_on) and dissociation (k_off) rate constants, which determine the binding affinity (K_d) and the residence time of the compound on its target.
| Indazole Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK1/2 | 7-20 nM | nih.gov |
| 6-substituted-1H-indazole derivatives | IDO1 | 5.3 µM | nih.gov |
| 3-(pyrazin-2-yl)-1H-indazole derivatives | Pim-1, Pim-2, Pim-3 kinases | 0.4-1.1 nM | nih.gov |
The mode of binding for this compound, whether at an orthosteric or allosteric site, would be target-dependent. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, directly competing for binding. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govpitt.edu
Many indazole-based kinase inhibitors are known to bind to the ATP-binding pocket of the kinase, which is an orthosteric site. However, the development of allosteric modulators is a growing area of research, and it is possible that this compound could function as an allosteric modulator for certain targets. frontiersin.org The nature of its interaction would need to be determined through detailed structural and functional studies.
Should this compound act as an enzyme inhibitor, its modality could be competitive, non-competitive, or uncompetitive. A competitive inhibitor would bind to the active site of the enzyme, preventing the substrate from binding. medicoapps.org This type of inhibition can typically be overcome by increasing the substrate concentration. mdpi.com
A non-competitive inhibitor binds to an allosteric site, causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. medicoapps.orgnih.gov This form of inhibition is not typically overcome by increasing substrate concentration. The specific modality of inhibition for this compound would be a key determinant of its pharmacological effect and would require experimental validation.
Downstream Signaling Pathway Modulation
The binding of this compound to a receptor or enzyme would be expected to modulate downstream signaling pathways, leading to a cellular response. The nature of this modulation would depend on the specific target and the mode of interaction.
If this compound were to interact with a G-protein coupled receptor (GPCR), it could modulate the activity of adenylyl cyclase or guanylyl cyclase, thereby altering the intracellular concentrations of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov These second messengers play critical roles in a wide array of cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov The specific effect of this compound on these systems would need to be investigated through cellular assays.
Given that many indazole derivatives are potent protein kinase inhibitors, it is highly probable that this compound could influence protein phosphorylation cascades. nih.govnih.gov By inhibiting a specific kinase, the compound would prevent the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade. This is a common mechanism of action for many anti-cancer drugs. The specific phosphorylation events affected by this compound would depend on its kinase selectivity profile.
Cellular Effects and Phenotypic Responses (e.g., Receptor Desensitization, Cellular Internalization)
The long-term exposure of cells to a ligand can lead to adaptive responses such as receptor desensitization and internalization. Agonist-induced receptor internalization is a key mechanism for regulating the signaling of G-protein coupled receptors. nih.gov While specific data for this compound is not available, if it were to act as a potent and sustained agonist at a particular receptor, it could potentially induce receptor desensitization, where the receptor becomes less responsive to further stimulation, and internalization, where the receptor is removed from the cell surface. These processes are crucial for maintaining cellular homeostasis and preventing overstimulation of signaling pathways.
Structure Activity Relationships Sar and Rational Drug Design
Stereochemical Influence of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring, a five-membered saturated heterocycle, introduces a significant degree of three-dimensionality to the 6-(pyrrolidin-3-YL)-1H-indazole scaffold. nih.gov This non-planar structure, a phenomenon known as "pseudorotation," allows for a more extensive exploration of pharmacophore space compared to flat aromatic rings. nih.govnih.gov A critical aspect of the pyrrolidine moiety is the presence of at least one stereocenter at the C3 position, which means the compound can exist as different stereoisomers (enantiomers and diastereomers).
The spatial orientation of the substituents on the pyrrolidine ring can lead to vastly different biological profiles for each stereoisomer. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. nih.govnih.gov The stereochemistry of the pyrrolidine ring can influence how the molecule fits into a binding pocket and the specific interactions it forms. Therefore, the stereoselective synthesis of pyrrolidine derivatives is of paramount importance in drug discovery to isolate the most active and selective isomer. rsc.orgmdpi.com The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org
Pharmacophore Elucidation and Optimization
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the pharmacophore can be conceptualized as having key features contributed by both the indazole and pyrrolidine rings. The indazole ring may provide crucial hydrogen bonding and aromatic interactions, while the pyrrolidine ring, with its defined stereochemistry, can position key functional groups in the correct spatial orientation for optimal binding.
The pyrrolidine ring is considered a privileged structural motif in medicinal chemistry, in part because of its ability to act as a versatile scaffold for exploring pharmacophore space. nih.govrsc.org The sp3-hybridized carbons of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, which can be optimized to match the topology of a target's binding site. nih.govnih.gov Optimization of the pharmacophore for this compound derivatives involves systematically modifying both the indazole and pyrrolidine components to enhance target affinity and selectivity.
Bioisosteric Modifications for Improved Biological Profile
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological properties. benthamscience.com This approach can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity.
In the context of this compound, bioisosteric modifications can be applied to both the indazole and pyrrolidine rings. For example, the indazole ring could be replaced by another bicyclic heterocycle to explore different hydrogen bonding patterns or to improve solubility. Similarly, the pyrrolidine ring could be replaced by other five- or six-membered saturated heterocycles to fine-tune the three-dimensional shape of the molecule and its interaction with the target. Selective fluorination of the pyrrolidine ring is one such bioisosteric modification that can induce significant conformational changes and influence the molecule's properties. beilstein-journals.org
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Indazole | Benzimidazole | Altered electronic properties, improved metabolic stability |
| Pyrrolidine | Piperidine (B6355638) | Different ring pucker and substituent orientation |
| C-H on Pyrrolidine | C-F | Increased metabolic stability, altered lipophilicity |
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for their ability to bind to a biological target. nih.govmdpi.com These weakly binding fragments can then be grown or linked together to create more potent, lead-like molecules. nih.gov
The this compound scaffold is well-suited for FBDD approaches. Both the indazole and pyrrolidine moieties can be considered as valuable fragments in their own right. Pyrrolidine-based fragments are of particular interest because they possess three-dimensional character, which is often lacking in the fragments found in typical screening libraries. nih.gov By identifying fragments that bind to different sub-pockets of a target, researchers can then link them together, using the this compound scaffold as a template, to design highly potent and specific inhibitors. nih.gov
Preclinical Pharmacological and in Vitro/in Vivo Studies
In Vitro Pharmacological Assays
No information is available in the public domain regarding the specific kinase inhibition profile or IC50 values for 6-(Pyrrolidin-3-YL)-1H-indazole.
There are no published studies detailing the activity of this compound in cell-based functional assays.
Data on the effects of this compound on cellular proliferation and cytotoxicity are not available in the scientific literature.
In Vivo Efficacy Assessment in Animal Models (excluding human data)
No in vivo efficacy studies for this compound in any animal models have been reported.
There is no information available on the use of pharmacodynamic biomarkers to assess the in vivo activity of this compound.
Preclinical Pharmacokinetic Characterization (ADME)
The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental in preclinical research to predict the behavior of a compound in a living system. nih.gov For novel chemical entities, these properties are often first evaluated using in vitro and in vivo animal models. mdpi.com
Absorption and Distribution Profiles in Animal Systems
Metabolic Pathways and Stability in Biological Matrices (excluding human)
The metabolic fate of This compound has not been specifically detailed in published literature. Generally, indazole derivatives can undergo various metabolic transformations. One study on a piperazinyl indazole compound revealed that a primary metabolic pathway in rat liver S9 and microsomes was P450-mediated N-deindazolation, which is the loss of the indazole ring. nih.gov This metabolic process was linked to the compound's biological activity. nih.gov
For other complex molecules containing an indazole moiety, oxidative metabolism mediated by cytochrome P450 enzymes is a principal route of clearance in preclinical species. nih.gov For example, hydroxylation of an isopropyl group was the major metabolic pathway for a p38α inhibitor in rat, dog, and monkey liver microsomes. nih.gov Similarly, a study on two novel bitter modifying flavor compounds showed that they are rapidly converted to O-sulfate and O-glucuronide conjugates in rats. nih.gov The stability of indazole derivatives in biological matrices can vary; for instance, some pan-Pim kinase inhibitors with an indazole core have shown poor metabolic stability, which can be improved through structural modifications.
Excretion Routes
Information regarding the specific excretion routes of This compound is not publicly available. For other compounds, excretion patterns are determined through radiolabeled studies in animal models. For example, after oral administration of a radiolabeled dipeptidyl peptidase IV inhibitor containing a pyrrolidine (B122466) ring, the majority of the radioactive dose was recovered in the feces of rats, while in dogs, it was primarily found in the urine. nih.gov In another study with a different compound, the primary excretion route was also found to differ between species. inchem.org This highlights the species-specific nature of excretion pathways.
Preliminary Toxicological Evaluations (excluding human data)
Toxicological assessment is crucial to identify potential adverse effects of a new chemical entity before it can be considered for further development. researchgate.net
In Vitro Cytotoxicity and Genotoxicity Screening
There is no specific public data on the in vitro cytotoxicity or genotoxicity of This compound . However, the broader class of indazole derivatives has been evaluated in various studies. For instance, a study of novel indazole analogues of curcumin (B1669340) showed low to moderate cytotoxicity against MCF-7, HeLa, and WiDr cell lines. japsonline.com An indazole-based gold(III) carboxamide pincer complex exhibited strong cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 9 µM. nih.gov
In terms of genotoxicity, some indazole-containing compounds have been shown to be mutagenic in the Ames assay, particularly in the presence of metabolic activation. nih.gov One study demonstrated that the mutagenicity of a piperazinyl indazole compound was linked to its metabolism. nih.gov Conversely, other structurally different indazole-related compounds have been found to be non-mutagenic and non-clastogenic in vitro. nih.gov These findings suggest that the toxicological profile of indazole derivatives is highly dependent on their specific substitution patterns.
Acute and Subacute Toxicity Studies in Animal Models
Specific acute and subacute toxicity data for This compound in animal models have not been reported in the available literature. General toxicological studies on other novel compounds provide a framework for how such evaluations are conducted. Acute toxicity studies often determine the median lethal dose (LD50) and observe for clinical signs of toxicity over a 14-day period. nih.gov For example, a study on ethanamizuril in mice and rats determined LD50 values of 5776 and 4743 mg/kg, respectively. nih.gov
Subacute toxicity studies involve repeated daily administration of the compound for a period, typically 28 days, to assess for cumulative toxic effects on behavior, body weight, and organ systems. nih.govnih.gov In a 30-day study of ethanamizuril in rats, treatment-related clinical signs such as alopecia were observed at higher doses. nih.gov A study on a structurally related compound, 3-(1H-pyrrol-2-yl)-1H-indazole , which is an isomer of the subject compound, investigated its effects on the antioxidant status in rats. nih.gov Subcutaneous injection of this compound led to decreased levels of vitamins A, E, and C, and increased levels of malondialdehyde, suggesting the induction of oxidative stress. nih.gov Another related compound, a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, was reported to be well-tolerated in patients up to a certain dose, implying some level of safety was established in preclinical animal models. nih.gov
Due to the lack of specific data for This compound , no data tables can be generated at this time.
Computational Chemistry and Advanced Theoretical Studies
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This technique is instrumental in structure-based drug design for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time, providing a detailed view of the stability of the ligand-receptor complex and the dynamics of their interactions. nih.gov
A comprehensive search of scientific literature did not yield specific molecular docking or molecular dynamics simulation studies focused on 6-(Pyrrolidin-3-YL)-1H-indazole. Such studies would be invaluable for identifying potential protein targets and elucidating the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding.
Table 1: Hypothetical Molecular Docking Results for this compound (Note: Data not available in published literature. The following table is illustrative.)
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Specific QSAR models developed for or including this compound have not been identified in the reviewed scientific literature.
Table 2: Illustrative QSAR Model Descriptors for this compound (Note: Data not available in published literature. The following table is for representative purposes.)
| Molecular Descriptor | Calculated Value | Contribution to Activity |
|---|---|---|
| LogP (Lipophilicity) | Data not available | Data not available |
| Topological Polar Surface Area (TPSA) | Data not available | Data not available |
| Molecular Weight | Data not available | Data not available |
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. These calculations can determine a wide range of molecular properties, including optimized geometry, electronic energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and global reactivity descriptors like chemical hardness and electronegativity. Such parameters are fundamental to understanding the intrinsic reactivity and stability of a molecule.
Publicly available literature detailing specific DFT or other quantum chemical calculations for this compound could not be located. These calculations would provide foundational data on its electronic characteristics.
Table 3: Theoretical Quantum Chemical Parameters for this compound (Note: Data not available in published literature. The following table is illustrative.)
| Parameter | Value |
|---|---|
| EHOMO (eV) | Data not available |
| ELUMO (eV) | Data not available |
| Energy Gap (ΔE) (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Chemical Hardness (η) | Data not available |
Conformational Analysis and Molecular Electrostatic Potential Mapping
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying low-energy conformers is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding and predicting how a molecule will interact with biological targets. nih.gov
No specific studies on the conformational analysis or MEP mapping for this compound were found during the literature review.
Table 4: Conformational Analysis Summary for this compound (Note: Data not available in published literature. The following table is for representative purposes.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.commedchemexpress.com If a compound like this compound were identified as a "hit" from such a screen, it would become a "lead" compound. Lead optimization is the subsequent process where the chemical structure of the lead is iteratively modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile, to convert it into a viable drug candidate. arxiv.orgnih.gov
There is no available information in the searched literature indicating that this compound has been identified through a virtual screening campaign or has been the subject of a lead optimization program.
Table 5: Illustrative Lead Optimization Data for a this compound Analogue (Note: Data not available in published literature. The following table is illustrative.)
| Analogue ID | Modification | Target Affinity (IC50, nM) | Solubility (µg/mL) | Metabolic Stability (t½, min) |
|---|---|---|---|---|
| Parent | This compound | Data not available | Data not available | Data not available |
| Analogue 1 | Data not available | Data not available | Data not available | Data not available |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-(Pyrrolidin-3-YL)-1H-indazole, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of pyrrolidinyl-indazole derivatives often involves coupling reactions between indazole cores and pyrrolidine intermediates. For example, bromide intermediates (e.g., replacing mesylates with bromides in similar compounds) have been shown to improve yields by reducing side reactions. Multi-step protocols, including protection/deprotection strategies, are critical. Optimizing reaction conditions (e.g., solvent polarity, temperature) and purification techniques (e.g., column chromatography, recrystallization) can further enhance yields .
Q. What spectroscopic and crystallographic methods are critical for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (in solvents like CDCl₃ or DMSO-d₆) are essential for confirming hydrogen and carbon environments, with coupling constants aiding in stereochemical assignments .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. High-resolution data collection and twin refinement (for challenging crystals) ensure accurate structural determination .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns confirm substituent connectivity.
Advanced Research Questions
Q. How can researchers investigate the biological targets of this compound using structure-activity relationship (SAR) studies?
- Methodological Answer :
- Target Identification : Use kinase profiling assays (e.g., ERK1/2 inhibition studies, as seen with SCH772984, an indazole-based inhibitor) to screen for activity. Molecular docking (software like AutoDock) can predict binding interactions with target proteins .
- SAR Optimization : Systematically modify substituents (e.g., pyrrolidine ring substituents, indazole positions) and evaluate changes in potency. Pharmacophore modeling identifies critical functional groups for target engagement.
- In Vitro/In Vivo Validation : Combine IC₅₀ determinations (enzyme assays) with cellular efficacy studies (e.g., apoptosis assays) and rodent models for pharmacokinetic/pharmacodynamic (PK/PD) correlations.
Q. What methodologies are suitable for analyzing the pharmacokinetic profile of this compound in preclinical models?
- Methodological Answer :
- Radiolabeling : Synthesize a radiotracer (e.g., ¹⁸F-labeled analog) for PET/CT imaging to track biodistribution in rodents. Ex vivo autoradiography and organ radioactivity counting provide quantitative tissue uptake data .
- Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites in plasma/brain homogenates .
- Blood-Brain Barrier Penetration : Measure brain-to-plasma ratios in rodents and correlate with logP values (lipophilicity) for CNS-targeted applications.
Q. How can computational chemistry aid in the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict binding stability with target proteins (e.g., kinases) and off-target receptors.
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles. Focus on reducing hERG channel binding (cardiotoxicity risk) and improving metabolic stability .
- Free Energy Perturbation (FEP) : Quantify energy changes during ligand-receptor interactions to prioritize synthetic targets with optimal binding affinity.
Data Contradiction & Experimental Design
Q. How should discrepancies in reported synthetic yields for pyrrolidinyl-indazole derivatives be addressed?
- Methodological Answer :
- Comparative Analysis : Replicate published protocols (e.g., bromide vs. mesylate intermediates) under controlled conditions. Variables like reagent purity, solvent grade, and inert atmosphere (N₂/Ar) must be standardized .
- Yield Optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Statistical tools (e.g., ANOVA) quantify parameter significance.
- Alternative Routes : Explore microwave-assisted synthesis or flow chemistry for improved reproducibility and scalability.
Q. What strategies resolve conflicting biological activity data for structurally similar indazole derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate compounds using uniform assay conditions (e.g., cell lines, incubation times). Include positive controls (e.g., SCH772984 for ERK inhibition) to calibrate activity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, toxicity profiles) and apply multivariate regression to identify confounding variables (e.g., solvent used in dosing).
- Crystallographic Validation : Compare ligand-bound protein structures to confirm binding modes and explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
